molecular formula C23H23ClN8O2 B10910128 4-chloro-2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol

4-chloro-2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol

Cat. No.: B10910128
M. Wt: 478.9 g/mol
InChI Key: ANFDXHCBJGGYLM-BRJLIKDPSA-N
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Description

5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzaldehyde moiety substituted with chloro, hydroxy, and methoxy groups, as well as a hydrazone linkage to a triazine ring system.

Preparation Methods

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring system and hydrazone linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Compared to other similar compounds, 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone exhibits unique properties due to its specific substituents and structural features. Similar compounds include:

    5-chloro-2-hydroxy-3-methoxybenzaldehyde: Lacks the hydrazone and triazine moieties, resulting in different reactivity and applications.

    4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazine: Lacks the benzaldehyde moiety, leading to different biological activities and uses.

Properties

Molecular Formula

C23H23ClN8O2

Molecular Weight

478.9 g/mol

IUPAC Name

4-chloro-2-[(E)-[[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C23H23ClN8O2/c1-13-5-7-18(8-6-13)26-21-27-22(29-23(28-21)32-15(3)9-14(2)31-32)30-25-12-16-10-17(24)11-19(34-4)20(16)33/h5-12,33H,1-4H3,(H2,26,27,28,29,30)/b25-12+

InChI Key

ANFDXHCBJGGYLM-BRJLIKDPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=C(C(=CC(=C4)Cl)OC)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=C(C(=CC(=C4)Cl)OC)O

Origin of Product

United States

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